2,4-Dicyano-3-(2-methylpropyl)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dicyano-3-(2-methylpropyl)pentanediamide is a useful research compound. Its molecular formula is C11H16N4O2 and its molecular weight is 236.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pregabalin Impurity 8, also known as 2,4-Dicyano-3-(2-methylpropyl)pentanediamide or 2,4-dicyano-3-isobutylpentanediamide, is an impurity of Pregabalin . Pregabalin, the parent compound, primarily targets the α2δ subunit of voltage-dependent calcium channels within the central nervous system . This subunit is crucial in modulating calcium influx at nerve terminals and inhibiting the release of excitatory neurotransmitters .
Mode of Action
Pregabalin binds to the α2δ subunit, which results in a decrease in the release of neurotransmitters including glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . This leads to a reduction in the communication between nerves, contributing to its effects on pain and seizures .
Biochemical Pathways
By inhibiting the release of excitatory neurotransmitters, it can affect neuronal excitability and synaptic transmission .
Pharmacokinetics
Pregabalin, the parent compound, is known to be rapidly absorbed after oral ingestion with a bioavailability of ≥90% . . The pharmacokinetics of Pregabalin Impurity 8 may share some similarities with Pregabalin, but further studies are needed to confirm this.
Result of Action
The parent compound pregabalin, by binding to the α2δ subunit, reduces the release of excitatory neurotransmitters, thereby decreasing neuronal excitability and potentially alleviating symptoms of conditions like epilepsy and neuropathic pain .
Properties
IUPAC Name |
2,4-dicyano-3-(2-methylpropyl)pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-6(2)3-7(8(4-12)10(14)16)9(5-13)11(15)17/h6-9H,3H2,1-2H3,(H2,14,16)(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVNYCULJRPXJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C#N)C(=O)N)C(C#N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185815-56-9 |
Source
|
Record name | 2,4-Dicyano-3-isobutylpentanediamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185815569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DICYANO-3-ISOBUTYLPENTANEDIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AH4U4DEG6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.